N-Methyl-DL-aspartic acid

Overview

Description

N-Methyl-DL-aspartic acid is an amino acid derivative that acts as a specific agonist at the N-Methyl-D-aspartate receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor. Unlike glutamate, this compound only binds to and regulates the N-Methyl-D-aspartate receptor and has no effect on other glutamate receptors such as those for AMPA and kainate .

Mechanism of Action

Target of Action

N-Methyl-DL-aspartic acid, also known as N-Methyl-D-aspartate (NMDA), is an amino acid derivative that acts as a specific agonist at the NMDA receptor . This receptor is a type of glutamate receptor found in neurons . The NMDA receptor plays a crucial role in the release of luteinizing hormone and prolactin in the pituitary gland and gonadotropin-releasing hormone in the hypothalamus .

Mode of Action

NMDA mimics the action of glutamate, the neurotransmitter which normally acts at the NMDA receptor . Unlike glutamate, NMDA only binds to and regulates the NMDA receptor and has no effect on other glutamate receptors . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The activation of NMDA receptors results in the opening of an ion channel that is nonselective to cations . The current flow through the ion channel is voltage-dependent . Extracellular magnesium (Mg2+) and zinc (Zn2+) ions can bind to the receptor and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell .

Pharmacokinetics

It is known that the compound is water-soluble . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The activation of NMDA receptors and the subsequent ion flow have several effects at the molecular and cellular level. For instance, Ca2+ flux through NMDA receptors is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory . NMDA plays an essential role as a neurotransmitter and neuroendocrine regulator . At increased but sub-toxic levels, NMDA becomes neuro-protective .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of the NMDA receptor is blocked by many psychoactive drugs such as phencyclidine (PCP), alcohol (ethanol), and dextromethorphan (DXM) . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

Biochemical Analysis

Biochemical Properties

N-Methyl-DL-aspartic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of the key interactions is with the N-demethylase enzyme from the Chloroflexi bacterium 54-19, which catalyzes the demethylation of this compound. This enzyme shares a conserved catalytic center with other sarcosine oxidases and exhibits specific N-demethylation activity . Additionally, this compound acts as an agonist for a subtype of glutamate receptors, influencing neuroexcitatory events and calcium homeostasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glutamate receptors can lead to increased intracellular calcium levels, which in turn affects various downstream signaling pathways. This modulation can impact processes such as synaptic plasticity, learning, and memory .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist of glutamate receptors, this compound binds to these receptors and induces conformational changes that result in the opening of ion channels and subsequent influx of calcium ions. This influx triggers a cascade of intracellular events, including the activation of calcium-dependent enzymes and transcription factors, ultimately leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be chirally separated and remains stable under specific conditions, such as optimal temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained neuroexcitatory effects and modulation of calcium homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance synaptic plasticity and cognitive functions, while higher doses may lead to excitotoxicity and adverse effects. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing toxicity. At high doses, this compound can induce neurotoxicity and cell death due to excessive calcium influx .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The N-demethylase enzyme from Chloroflexi bacterium 54-19 plays a crucial role in the demethylation of this compound, converting it into its demethylated form . This enzymatic reaction is essential for the compound’s metabolic flux and its subsequent effects on metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported across the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroexcitatory effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to synaptic sites in neurons is critical for its role in modulating synaptic plasticity and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-DL-aspartic acid can be synthesized by the Michael addition of methylamine to dimethyl fumarate. This reaction involves the regioselective transformation of fumaric or maleic acid mono-ester and -amide into beta-substituted aspartic acid derivatives. In the case of maleamic or fumaramic esters, the alpha-amide derivative is formed, which upon hydrolysis provides N-Methyl-DL-asparagine via base-catalyzed ring closure to DL-alpha-methylamino-succinimide, followed by selective ring opening .

Industrial Production Methods: The industrial production of this compound involves the amino protection reaction of D-aspartic acid as a starting raw material, followed by the Leuchart Wallanch reaction to obtain an N-methyl product. The protecting groups are then removed with strong acid to yield this compound .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-DL-aspartic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various N-methylated derivatives and substituted aspartic acid derivatives .

Scientific Research Applications

Neurotransmission and Neuroprotection

Mechanism of Action

NMDLA mimics the action of glutamate, a key neurotransmitter, by specifically binding to NMDA receptors. This receptor activation is crucial for synaptic plasticity, learning, and memory processes. NMDA receptors are unique in that they require both ligand binding (glutamate) and membrane depolarization to open their ion channels, allowing for the influx of calcium ions () which serve as second messengers in various signaling pathways .

Neuroprotective Effects

At physiological levels, NMDLA plays a neuroprotective role; however, excessive concentrations can lead to excitotoxicity, contributing to neuronal damage . This duality makes it a valuable compound in research aimed at understanding neurodegenerative diseases.

Endocrine Regulation

Hormonal Modulation

Research indicates that NMDLA significantly influences hormone release. For instance, studies have shown that intravenous administration of NMDLA in ewes results in an immediate release of luteinizing hormone (LH) and growth hormone (GH), alongside a suppression of prolactin secretion . This suggests its potential role in regulating reproductive hormones and possibly enhancing fertility through modulation of gonadotropin secretion .

Case Study: Ewe Models

In controlled experiments with ewes, increased dietary aspartic acid led to elevated brain concentrations of aspartic acid, subsequently increasing gonadotropin secretion. The administration of NMDLA demonstrated rapid hormonal responses, highlighting its effectiveness as a neuroendocrine regulator .

Behavioral Neuroscience

Excitotoxicity Induction

NMDLA is widely utilized in behavioral neuroscience to induce excitotoxic lesions in specific brain regions. This technique helps researchers study the resultant behavioral changes and cognitive deficits associated with neuronal damage .

Applications in Animal Models

For example, NMDA-induced excitotoxicity has been used to create animal models for studying conditions such as Alzheimer's disease and schizophrenia. By observing the effects of targeted neuronal damage, researchers can gain insights into the underlying mechanisms of these disorders .

Research Methodologies

| Methodology | Description |

|---|---|

| In Vivo Studies | Administration of NMDLA to animal models to assess hormonal and behavioral outcomes. |

| In Vitro Studies | Use of cell cultures to investigate cellular signaling pathways activated by NMDA receptor stimulation. |

| Neuroimaging Techniques | Functional MRI or PET scans to observe changes in brain activity following NMDLA administration. |

| Electrophysiological Recordings | Measurement of neuronal responses to NMDLA application in brain slices or live animals. |

Comparison with Similar Compounds

- N-Methyl-D-aspartic acid

- Sarcosine

- Dimethylglycine

- Beta-Methylamine-L-alanine

Comparison: N-Methyl-DL-aspartic acid is unique in its specific action on the N-Methyl-D-aspartate receptor, unlike other similar compounds that may act on multiple glutamate receptors. This specificity makes it particularly useful in research focused on the N-Methyl-D-aspartate receptor and its role in neuroexcitatory events .

Biological Activity

N-Methyl-DL-aspartic acid (NMA) is an amino acid derivative that functions primarily as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor in the central nervous system. This compound plays a crucial role in various physiological processes, including neurotransmission, hormone regulation, and neuroprotection. This article explores the biological activity of NMA, highlighting its mechanisms, effects on behavior and physiology, and its implications in clinical settings.

NMA mimics the action of glutamate by specifically binding to NMDA receptors. Unlike glutamate, it selectively activates NMDA receptors without affecting other glutamate receptor types such as AMPA and kainate receptors. The activation of NMDA receptors leads to the opening of a non-specific cation channel, allowing the influx of calcium ions () and sodium ions (), while potassium ions () exit the cell. This process is essential for synaptic plasticity, learning, and memory formation.

Key Features of NMDA Receptor Activation:

- Coincidence Detection : NMDA receptors require both ligand binding and membrane depolarization to activate.

- Calcium Signaling : Calcium influx acts as a second messenger in various signaling pathways.

- Role in Neuroprotection : At sub-toxic levels, NMA can exhibit neuroprotective properties.

1. Neurotransmission

NMA is involved in modulating neurotransmitter release and can influence various neuroendocrine functions. For instance, studies have shown that intravenous administration of NMA stimulates the release of luteinizing hormone (LH) and growth hormone (GH) in ewes, demonstrating its role in hormonal regulation .

| Hormone | Response to NMA |

|---|---|

| LH | Immediate release |

| GH | Immediate release |

| Prolactin | Suppressed over time |

2. Behavioral Studies

Research utilizing NMA has been pivotal in understanding behavioral neuroscience. For example, NMA-induced lesions in specific brain regions have been employed to study behavioral changes in animal models. In male rats, lesions induced by NMA have been linked to alterations in parental care behaviors .

3. Clinical Implications

NMA has been implicated in various neurological conditions. Notably, anti-NMDA receptor encephalitis is an autoimmune disorder characterized by the presence of antibodies against NMDA receptors, leading to severe neuropsychiatric symptoms . A case study highlighted a patient with fluctuating mental status who showed significant improvement following treatment targeting NMDA receptor activity .

Case Study 1: Anti-NMDA Receptor Encephalitis

A 58-year-old woman with Graves’ disease presented with altered mental status and was diagnosed with anti-NMDA receptor encephalitis after testing positive for serum antibodies. Following surgical intervention for an adnexal mass, her mental status improved markedly within hours, indicating a potential link between NMDA receptor activity and neuropsychiatric symptoms .

Case Study 2: Hormonal Regulation in Ewes

In a controlled study involving ewes, intravenous infusion of NMA resulted in increased plasma concentrations of LH and GH while suppressing prolactin levels. This research underscores the impact of NMA on reproductive hormone regulation .

Research Findings

Recent studies have demonstrated that NMA plays a significant role in various biological processes:

- Neuroendocrine Regulation : NMA influences hormone secretion patterns in response to physiological stimuli.

- Excitotoxicity : Excessive activation of NMDA receptors by compounds like NMA can lead to neuronal damage, highlighting its dual role as both a neurotransmitter and potential excitotoxin .

- Behavioral Modulation : Behavioral responses such as lordosis in female rats have been shown to be significantly affected by NMDA receptor activation via NMA .

Properties

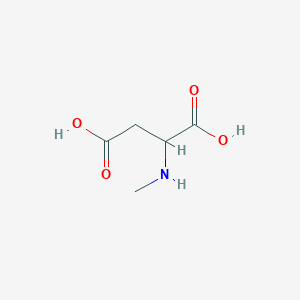

IUPAC Name |

2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859971 | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-53-3, 4226-18-0 | |

| Record name | N-Methylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.